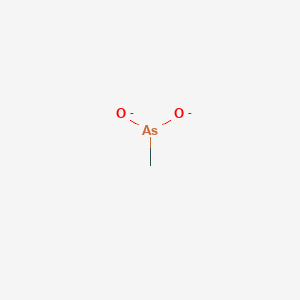
Methyl(dioxido)arsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(dioxido)arsane, also known as methylarsenic acid, is an organoarsenic compound with the chemical formula CH₃AsO₂. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a methyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl(dioxido)arsane can be synthesized through several methods. One common approach involves the reaction of methyl iodide with sodium arsenite in an aqueous medium. The reaction proceeds as follows:
CH3I+Na3AsO3→CH3AsO2+3NaI
Another method involves the reduction of methylated arsenic acids using sodium borohydride (NaBH₄) under acidic conditions. This method is particularly useful for generating volatile arsanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl(dioxido)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylarsinic acid.
Reduction: Reduction with sodium borohydride produces volatile arsanes.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) is commonly used under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid.
Reduction: Volatile arsanes such as methylarsane and dimethylarsane.
Substitution: Depending on the nucleophile, different substituted arsenic compounds can be formed.
科学的研究の応用
Methyl(dioxido)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in cancer treatment.
作用機序
The mechanism of action of methyl(dioxido)arsane involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to toxic effects. The compound can also undergo methylation and demethylation reactions, which are important for its metabolism and detoxification in biological systems .
類似化合物との比較
Similar Compounds
Arsane (AsH₃): A simple hydride of arsenic.
Methylarsane (CH₃AsH₂): A methylated derivative of arsane.
Dimethylarsane ((CH₃)₂AsH): A dimethylated derivative of arsane.
Trimethylarsane ((CH₃)₃As): A trimethylated derivative of arsane.
Uniqueness
Methyl(dioxido)arsane is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to form volatile arsanes and its applications in different fields make it a compound of significant interest. Compared to other similar compounds, it has distinct reactivity and applications, particularly in the context of its oxidation and reduction reactions .
特性
分子式 |
CH3AsO2-2 |
|---|---|
分子量 |
121.955 g/mol |
IUPAC名 |
methyl(dioxido)arsane |
InChI |
InChI=1S/CH3AsO2/c1-2(3)4/h1H3/q-2 |
InChIキー |
OMPSDEOAXJHSLH-UHFFFAOYSA-N |
SMILES |
C[As]([O-])[O-] |
正規SMILES |
C[As]([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


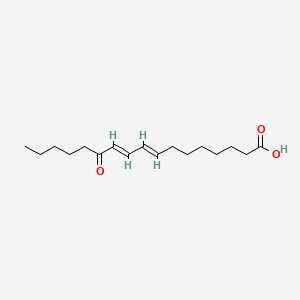
![2-methyl-4-[(11E,15E)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1233977.png)
![(1Z,5R,14R,15S,16S,19Z)-14,16-Dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione](/img/structure/B1233978.png)

![N-ethyl-N'-[4-[4-[[(E)-4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butyl]butane-1,4-diamine](/img/structure/B1233981.png)
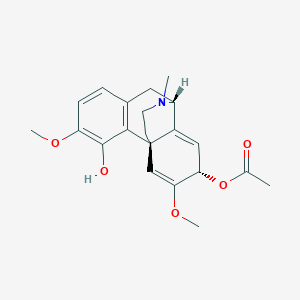
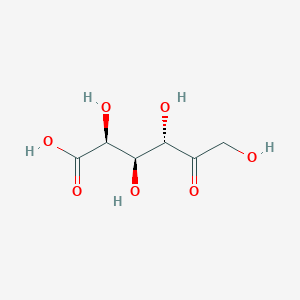

![(1R,2R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1233987.png)
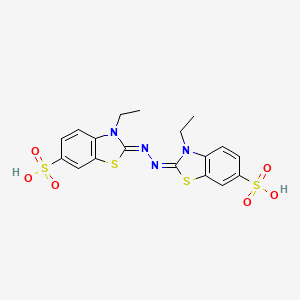
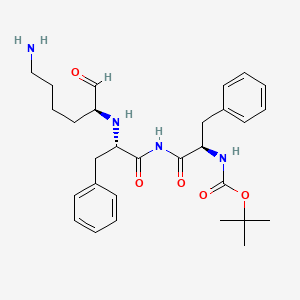
![(4R,4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one](/img/structure/B1233992.png)
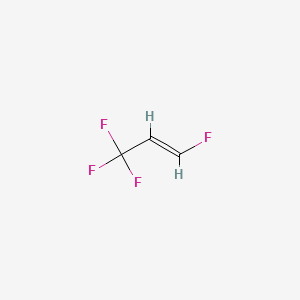
![(E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B1233994.png)
